4-Chlorobenzonitrile
Description
Significance and Role as a Versatile Intermediate in Organic Synthesis
The significance of 4-chlorobenzonitrile in organic synthesis stems from the reactivity of its two key functional groups: the chlorine atom and the nitrile group. The chlorine atom, being electronegative, influences the electron distribution in the benzene (B151609) ring, impacting its reactivity in electrophilic aromatic substitution reactions. ontosight.ai The nitrile group (–CN) is a highly versatile functional group that can be transformed into various other functionalities, including carboxylic acids, amides, and amines, through reactions such as hydrolysis, reduction, or reaction with organometallic reagents. ontosight.ailookchem.com
This dual functionality allows this compound to participate in a wide array of chemical transformations, serving as a crucial intermediate in the synthesis of diverse organic compounds. Its derivatives and reaction products find applications in numerous industries, including pharmaceuticals, agrochemicals, and materials science. solubilityofthings.comontosight.ailookchem.comtaiwannews.com.tw For instance, it can be converted to 4-chlorobenzoic acid, a precursor for various drugs and chemicals. ontosight.ai It is also employed in the preparation of amides, which are essential in pharmaceutical, agrochemical, and material science industries. lookchem.com
Overview of Key Research Areas Pertaining to this compound
Research involving this compound spans several key areas, driven by its utility as a synthetic intermediate and its inherent chemical properties. Some prominent research areas include:
Synthesis of Pharmaceuticals and Agrochemicals: this compound is a vital building block in the development of active pharmaceutical ingredients (APIs) and agrochemicals such as pesticides and herbicides. ontosight.ailookchem.comtaiwannews.com.tw Research focuses on developing efficient and selective synthetic routes utilizing this compound to produce target molecules with desired biological activities.
Material Science: The compound is used in the production of high-performance pigments, contributing to color stability and durability in materials like plastics and coatings. lookchem.comtaiwannews.com.tw Research in this area may involve exploring new pigment structures derived from this compound or optimizing synthesis processes. Studies have also investigated the electrochemical behavior of chlorobenzonitrile isomers for advanced material applications.
Development of New Synthetic Methodologies: Researchers continuously explore novel reactions and catalytic systems that can effectively utilize this compound for the synthesis of complex molecules. This includes studies on nucleophilic substitution, reduction, and hydrolysis reactions involving the compound. ontosight.ai For example, it has been used in the preparation of amides and can participate in Suzuki coupling reactions. fishersci.comsigmaaldrich.combiosynth.com
Structural and Spectroscopic Studies: Investigations into the crystal structure and spectroscopic properties of this compound and its derivatives provide valuable insights into their molecular behavior and reactivity. researchgate.netanalis.com.my Techniques such as X-ray crystallography, FTIR, and UV-Vis spectroscopy are employed in these studies. analis.com.my
Historical Context of Benzonitrile (B105546) Derivatives in Scientific Inquiry
The study of benzonitrile derivatives, including this compound, is rooted in the broader historical development of organic chemistry, particularly the chemistry of aromatic compounds and nitriles. Benzonitrile itself, the parent compound, was first reported by Hermann Fehling in 1844, who discovered it as a product from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgacs.org Fehling coined the name "benzonitrile," which subsequently gave its name to the entire class of nitriles. wikipedia.org
Early research on benzonitrile and its derivatives focused on their synthesis and basic chemical transformations. The reactivity of the nitrile group and the aromatic ring provided fertile ground for exploring various reaction mechanisms and developing new synthetic routes. The introduction of different substituents onto the benzene ring, such as halogens, further expanded the scope of research, leading to the investigation of compounds like this compound.
Over time, as the understanding of organic synthesis advanced, benzonitrile derivatives, including halogenated forms, became increasingly recognized for their utility as intermediates in the production of a wide range of chemicals. Their incorporation into pharmaceuticals, agrochemicals, and materials reflects the evolution of chemical research towards the targeted synthesis of molecules with specific properties and applications. The historical context highlights the foundational role of benzonitrile chemistry in the development of modern organic synthesis and its continued relevance in scientific inquiry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₄ClN | solubilityofthings.comontosight.aitaiwannews.com.tw |
| Molecular Weight | 137.57 g/mol | lookchem.comsigmaaldrich.com |
| Appearance | White to yellow/Flakes or Chunks, Solid | ontosight.ailookchem.com |
| Melting Point | 90-93 °C (lit.) | lookchem.comsigmaaldrich.com |
| Boiling Point | 223 °C (lit.) | lookchem.comsigmaaldrich.com |
| Flash Point | 108 °C | lookchem.comsigmaaldrich.com |
| Density | 1.2 g/cm³ | lookchem.com |
| Solubility (Water) | Low/Sparingly soluble | solubilityofthings.comfishersci.comchemicalbook.com |
| Solubility (Organic Solvents) | Soluble in polar organic solvents (DMSO, Acetonitrile), alcohol, ether | solubilityofthings.comfishersci.com |
Table 2: Selected Research Findings and Applications
| Research Area/Application | Key Findings/Role | Source |
| Organic Synthesis | Crucial intermediate for preparing amides and other organic compounds. lookchem.comfishersci.comottokemi.com Participates in reactions like Suzuki coupling. biosynth.com | lookchem.comfishersci.combiosynth.comottokemi.com |
| Pharmaceuticals | Intermediate in the synthesis of active pharmaceutical ingredients (APIs). ontosight.ailookchem.comtaiwannews.com.tw | ontosight.ailookchem.comtaiwannews.com.tw |
| Agrochemicals | Used in the synthesis of pesticides and herbicides. solubilityofthings.comtaiwannews.com.tw | solubilityofthings.comtaiwannews.com.tw |
| Pigments | Precursor for red pigments used in the plastics industry. lookchem.comfishersci.comchemicalbook.com Used in high-performance pigments. taiwannews.com.tw | lookchem.comtaiwannews.com.twfishersci.comchemicalbook.com |
| Material Science | Electrochemical studies indicate potential for advanced material applications. | |
| Structural Studies | Crystal structure analysis provides insights into molecular packing and interactions. researchgate.netanalis.com.my | researchgate.netanalis.com.my |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorobenzonitrile | |
|---|---|---|
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InChI |
InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
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InChI Key |
GJNGXPDXRVXSEH-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1C#N)Cl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
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DSSTOX Substance ID |
DTXSID8044703 | |
| Record name | 4-Chlorobenzonitrile | |
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Molecular Weight |
137.56 g/mol | |
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Physical Description |
Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Benzonitrile, 4-chloro- | |
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| Record name | 4-Chlorobenzonitrile | |
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Vapor Pressure |
0.11 [mmHg] | |
| Record name | 4-Chlorobenzonitrile | |
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CAS No. |
623-03-0 | |
| Record name | 4-Chlorobenzonitrile | |
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| Record name | 4-Chlorobenzonitrile | |
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| Record name | 4-CHLOROBENZONITRILE | |
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| Record name | Benzonitrile, 4-chloro- | |
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| Record name | 4-CHLOROBENZONITRILE | |
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Synthesis Methodologies and Green Chemistry Approaches for 4 Chlorobenzonitrile
Traditional Synthetic Routes and Their Mechanistic Considerations
Traditional methods for synthesizing 4-chlorobenzonitrile often involve reactions that have been established in organic chemistry for many years.
Rosenmund-von Braun Reaction and Related Cyanation Processes
The Rosenmund-von Braun reaction is a classical method for synthesizing aryl nitriles, including this compound. organic-chemistry.orgwikipedia.org This reaction typically involves the reaction of an aryl halide with copper(I) cyanide (CuCN) in a polar, high-boiling solvent. organic-chemistry.orgwikipedia.org For the synthesis of this compound, 4-chlorophenyl halide (such as 4-chlorobromobenzene or 4-chloroiodobenzene) would react with CuCN.
The mechanism of the Rosenmund-von Braun reaction is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. Subsequent reductive elimination of the aryl nitrile yields the product. organic-chemistry.org
Related cyanation processes can also be employed. Modern approaches utilize transition-metal-catalyzed coupling reactions to introduce the nitrile group. For instance, a palladium-catalyzed cyanation of 4-chlorophenylboronic acid with Zn(CN)₂ has been reported, utilizing a catalyst like tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at elevated temperatures (80–100°C), achieving yields of 80–90%.
Another traditional route is the Sandmeyer reaction, which converts 4-chloroaniline (B138754) to this compound. This involves the diazotization of 4-chloroaniline with sodium nitrite (B80452) and HCl at low temperatures (0–5°C) to form a diazonium salt, followed by reaction with copper(I) cyanide in an aqueous medium.
Direct chlorination of benzonitrile (B105546) is also a straightforward route via electrophilic aromatic substitution. This reaction typically uses chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride. The nitrile group directs the electrophilic attack to the para position, favoring the formation of this compound. Reaction conditions often involve using FeCl₃ (1–5 mol%) in dichloromethane (B109758) or chloroform (B151607) at 25–40°C, yielding 60–75%. A mechanistic consideration here is that the electron-withdrawing nature of the nitrile group deactivates the ring but enhances para selectivity. A limitation is the potential for over-chlorination at higher temperatures, requiring careful control of stoichiometry.
Ammoxidation of Chlorinated Aromatic Precursors
Ammoxidation is an industrial process used for the production of aromatic nitriles. wikipedia.orgmdpi.com For this compound, this method typically involves the reaction of 4-chlorotoluene (B122035) with ammonia (B1221849) and oxygen in the presence of a catalyst at high temperatures. wikipedia.org This process is a preferred industrial method for producing this compound. wikipedia.orgmdpi.com
A patent describes the ammoxidation of 4-chlorotoluene to this compound using a V–P–Ce–Sb oxide catalyst. Industrial implementation of ammoxidation can face challenges such as catalyst lifetime, as vanadium-based catalysts can degrade under prolonged conditions.
Contemporary and Sustainable Synthetic Innovations
Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing nitriles, including this compound.
Conversion of Aldoximes to this compound
The dehydration of aldoximes to nitriles is considered a cleaner route compared to methods involving inorganic cyanides. rhhz.net 4-Chlorobenzaldehyde (B46862) oxime can be converted to this compound through dehydration catalyzed by various reagents. rhhz.netsphinxsai.comresearchgate.net
Studies have investigated the effect of different solvents and catalysts on this conversion. For example, the conversion of 4-chlorobenzaldehyde oxime to this compound has been studied using N-(p-Toluenesulfonyl) Imidazole (TsIm) as a catalyst in various solvents. researchgate.net Dimethylformamide (DMF) was found to be an efficient solvent for this transformation, although anhydrous DMF, dimethylsulfoxide (DMSO), and hexamethylphosphoramide (B148902) (HMPA) also afforded good yields but required longer reaction times. researchgate.net
Another method involves using triphenylphosphine (B44618) and N-halo sulfonamides for the conversion of aldoximes to nitriles under mild conditions. rhhz.net The optimized molar ratios of reactants and catalysts in specific solvents like acetonitrile (B52724) or dichloromethane have been determined for the conversion of 4-chlorobenzaldehyde oxime. rhhz.net
The conversion can also be achieved using SnCl₄ under solvent-free conditions. sphinxsai.com This method proceeds efficiently, yielding good to high yields of nitriles from aldoximes. sphinxsai.com Electron-withdrawing groups on the precursors, such as in 4-chlorobenzaldehyde oxime, tend to result in better yields and shorter reaction times. sphinxsai.com
Metal-Free Synthesis from Aldehydes
The direct conversion of aldehydes to nitriles under metal-free conditions is an attractive approach from a green chemistry perspective. One such method involves the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride in the presence of a catalyst. orgchemres.org
A reported method for the synthesis of aromatic nitriles, including this compound, involves the reaction of 4-chlorobenzaldehyde with azidotrimethylsilane (B126382) (TMSN₃) catalyzed by trifluoromethanesulfonic acid (TfOH) in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile. mdpi.comsemanticscholar.org This method, based on an improved Schmidt conversion, allows for the conversion of 4-chlorobenzaldehyde to this compound. mdpi.comsemanticscholar.org Research findings indicate that using TMSN₃ as a soluble azide (B81097) source significantly improves yields compared to using sodium azide, especially with acid catalysts. mdpi.com Complete conversions often require a sufficient amount of the acid catalyst. mdpi.com
Another metal-free approach involves the oxidative cyanation of aldehydes over heterogeneous metal-free catalysts, which has been reported as a novel method for nitrile synthesis. lookchem.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design of chemical products and processes. fishersci.ca Applying these principles to this compound synthesis involves exploring routes that utilize less toxic reagents, minimize waste generation, and improve energy efficiency.
The conversion of aldoximes to nitriles, particularly under solvent-free or milder conditions, aligns with green chemistry principles by avoiding the use of highly toxic inorganic cyanides. rhhz.netsphinxsai.com The development of metal-free catalytic systems for the conversion of aldehydes to nitriles also contributes to greener synthesis by reducing reliance on potentially toxic or expensive metal catalysts. lookchem.comorgchemres.org
Furthermore, research into using recyclable catalysts and optimizing reaction conditions to reduce energy consumption and solvent waste are key aspects of green chemistry applied to nitrile synthesis. rsc.org For instance, the use of ionic liquids as recyclable co-solvents and catalysts in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine hydrochloride demonstrates a green approach that minimizes waste and allows for catalyst recovery. rsc.org While this specific example is for benzonitrile, the principles can be extended to the synthesis of substituted benzonitriles like this compound.
Exploring alternative precursors and reaction pathways that are less hazardous and more atom-economical are ongoing efforts in developing sustainable synthesis methods for this compound.
Here is a data table summarizing some of the synthesis methods and their reported conditions/yields based on the search results:
| Synthesis Method | Precursor(s) | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Reported Yield (%) | Source |
| Palladium-catalyzed cyanation | 4-Chlorophenylboronic acid | Zn(CN)₂, Pd(PPh₃)₄ (2 mol%) | DMF | 80–100 | 80–90 | |
| Sandmeyer Reaction | 4-Chloroaniline | NaNO₂, HCl, CuCN | Aqueous medium | 0–5 | Not specified | |
| Direct Chlorination of Benzonitrile | Benzonitrile | Cl₂ or SO₂Cl₂, FeCl₃ or AlCl₃ (1–5 mol%) | DCM or Chloroform | 25–40 | 60–75 | |
| Ammoxidation | 4-Chlorotoluene | NH₃, O₂, V–P–Ce–Sb oxide catalyst | Gas phase | High | Not specified | wikipedia.org |
| Dehydration of 4-Chlorobenzaldehyde Oxime | 4-Chlorobenzaldehyde Oxime | TsIm (1.2 equiv) | DMF | Room Temperature | Good | researchgate.net |
| Dehydration of 4-Chlorobenzaldehyde Oxime | 4-Chlorobenzaldehyde Oxime | SnCl₄ (1 equiv) | Solvent-free | Not specified | Good to high | sphinxsai.com |
| Conversion of 4-Chlorobenzaldehyde (Improved Schmidt) | 4-Chlorobenzaldehyde | TMSN₃ (2 equiv), TfOH (0.4 equiv) | HFIP/ACN (1:1) | Room Temperature | Not specified | mdpi.comsemanticscholar.org |
Note: Yields and conditions can vary depending on specific reaction parameters and optimization.
Reduction of Chemical Waste and Solvent Substitution
Traditional synthesis methods can sometimes generate significant amounts of chemical waste. For instance, the Sandmeyer reaction, while a known route to this compound, can produce copper cyanide waste. Efforts in green chemistry focus on developing synthetic routes that minimize byproduct formation and utilize recyclable materials.
Solvent selection plays a crucial role in the environmental footprint of a chemical process. Substituting volatile organic compounds (VOCs) with less hazardous or renewable solvents is a key green chemistry strategy. While specific detailed research findings on solvent substitution solely for this compound synthesis within the search results are limited, the broader principles of using water as a solvent or utilizing recyclable solvent systems are highlighted in the context of related catalytic reactions and continuous-flow processes. researchgate.net For example, using water as a solvent in catalytic reactions involving this compound has been explored for catalyst recovery. Continuous-flow reactors are also noted for their potential to minimize waste generation through solvent recycling.
Biocatalytic Routes and Enhanced Process Economics
Biocatalysis, the use of enzymes or microorganisms to catalyze chemical reactions, offers a promising avenue for greener synthesis. Enzymes can operate under mild conditions (ambient temperature and pressure), potentially reducing energy consumption and avoiding harsh chemicals. pageplace.de While the direct biocatalytic synthesis of this compound from simple precursors is not explicitly detailed in the search results, biocatalysis has been explored for the synthesis of chiral pharmaceutical intermediates using this compound as a substrate. This indicates the potential for integrating biocatalytic steps into broader synthetic schemes involving this compound.
Enhanced process economics in synthesis are often linked to improved efficiency, reduced waste, and lower energy consumption, all of which are goals of green chemistry. The ammoxidation of 4-chlorotoluene is considered a method with lower production cost and minimal environmental pollution compared to some other routes. google.com The development of efficient catalytic systems that allow for lower catalyst loading and recyclability also contributes to improved economics and reduced environmental impact.
Catalytic Systems in this compound Synthesis
Catalytic systems are central to many synthetic routes for this compound, influencing reaction efficiency, selectivity, and the potential for greener processes. Various catalysts have been investigated for different synthetic approaches.
In the direct chlorination of benzonitrile, Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically employed.
For Ullmann-type coupling reactions, palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), have been used.
The industrial production via ammoxidation of 4-chlorotoluene often utilizes multi-component oxide catalysts. Research has focused on optimizing these catalysts, such as V-P-Ce-Sb-O systems, to improve activity, selectivity, and catalyst life. google.com For example, a V-P-Ce-Sb-O catalyst system has shown selectivity greater than 95% and conversion efficiency higher than 99.3% in the ammoxidation of o-chlorotoluene (a related isomer), leading to a finished product yield exceeding 92% at reaction temperatures between 370-380 °C. google.com
Catalytic hydrogenation of this compound to 4-chlorobenzylamine (B54526) has been studied using iron-based heterogeneous catalysts. researchgate.net
Ruthenium-based catalysts have been explored for the hydration of nitriles to amides, and a hydrido-Ru(II) complex showed reactivity towards the hydration of this compound. uniovi.es
Palladium-catalyzed carbonylation reactions involving aryl fluorosulfonates derived from phenols have been investigated under continuous-flow conditions using syngas as a carbon monoxide source, demonstrating the application of palladium catalysis in related nitrile synthesis contexts. researchgate.net
Research findings highlight the importance of catalyst selection and reaction conditions in achieving desired yields and selectivities in this compound synthesis and related reactions.
Here is a data table summarizing some catalytic systems and their associated reactions:
| Reaction Type | Substrate(s) | Catalyst | Conditions | Outcome/Yield | Source |
| Direct Chlorination | Benzonitrile | FeCl₃ or AlCl₃ | DCM or chloroform, 25–40°C | Yield: 60–75% | |
| Ullmann-Type Coupling | Aryl zinc halides, this compound | Tetrakis(triphenylphosphine)palladium(0) | DMF, 80–100°C | Yield: 80–90% | |
| Ammoxidation | 4-Chlorotoluene, Ammonia, Oxygen | V-P-Ce-Sb-O multi-component catalyst | Fluidized bed reactor, 370–380°C | Selectivity > 95%, Conversion > 99.3%, Yield > 92% (for o-chlorotoluene) | google.com |
| Hydrogenation | This compound | Fe catalysts | 50 bar H₂, 5–7 bar NH₃, i-PrOH, 120°C, 24 h | GC yields reported | researchgate.net |
| Nitrile Hydration | This compound | Hydrido-Ru(II) complex | 150°C | Reactivity observed | uniovi.es |
| Oxidative Ammonolysis (related) | 4-chloro-o-xylene | V-Sb-Bi-Zr/γ-Al₂O₃ oxide catalyst | 673K, 1.87 s contact time, specific pressures | This compound identified as product | ppublishing.org |
Reactivity, Reaction Mechanisms, and Mechanistic Studies of 4 Chlorobenzonitrile
Nucleophilic Processes Involving 4-Chlorobenzonitrile
This compound undergoes reactions where it is attacked by nucleophiles. This can occur at the aromatic ring, leading to substitution of the chlorine atom, or at the nitrile carbon, leading to addition reactions followed by further transformations.
Nucleophilic Aromatic Substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, typically resulting in the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrile group and the chlorine atom in this compound, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com While traditional SNAr reactions proceed through a two-step mechanism involving a Meisenheimer intermediate, concerted SNAr mechanisms have also been identified, particularly in computational studies. nih.govresearchgate.netresearchgate.net
The chlorine atom in this compound can be replaced by various nucleophiles through SNAr reactions. For instance, reactions with amines or thiols can lead to the formation of substituted benzonitriles.
Research has investigated the reaction of this compound with sodium hydrogen sulfide (B99878) in the presence of liquid ammonia (B1221849), which can yield 4-mercaptobenzonitrile, although often as a minor product alongside 4-chloro-thiobenzamide. google.com The reaction conditions, such as temperature and the choice of base (e.g., sodium sulfide or sodium hydrogen sulfide), influence the outcome and yield of 4-mercaptobenzonitrile. google.com
Studies involving copper-catalyzed reactions of aryl halides with thiols have shown that this compound is less reactive compared to aryl bromides in certain conditions, suggesting differences in the reaction mechanism, potentially involving concerted oxidative addition. nih.govcaltech.edu
The nitrile group in this compound can be hydrolyzed to form 4-chlorobenzoic acid. fishersci.ptnih.gov This reaction can occur under acidic or basic conditions. Studies on the hydrolysis of para-substituted benzonitriles, including this compound, in water have shown that the reaction proceeds through benzamide (B126) intermediates. oup.com Alkaline hydrolysis is dominant at pH values above 8, while neutral hydrolysis is significant between pH 5 and 7. oup.com For this compound, the pseudo-first-order rate constants for hydrolysis follow the Arrhenius equation, with a reported activation energy of 40.5 kJ/mol. oup.com
The nitrile group of this compound can be reduced to a primary amine, yielding 4-chlorobenzylamine (B54526). fishersci.atsigmaaldrich.comnih.govuni.lu Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used for this transformation. The mechanism typically involves nucleophilic addition of hydride to the nitrile carbon, followed by further reduction of the intermediate. libretexts.org Pulse radiolysis studies have investigated the one-electron reduction of this compound in aqueous solution, which yields corresponding radical anions that can undergo dechlorination. researchgate.net Photoredox-catalyzed reduction of this compound in water using polymeric nanoparticles has also been reported as an efficient method. mdpi.com
Nitriles, including this compound, can react with biological nucleophiles such as cysteine residues in proteins. bmrb.ionih.govresearchgate.net This reaction can lead to the formation of covalent adducts, specifically thioimidates, which can subsequently evolve into thiazoline (B8809763) products. nih.gov The electrophilicity of the nitrile group makes it susceptible to attack by the thiolate form of cysteine. nih.gov
The reaction of nitriles with cysteine residues can lead to the inhibition of enzymatic activity, particularly for enzymes that utilize cysteine in their active site. bmrb.ionih.govfishersci.at This type of inhibition can be irreversible, where the inhibitor forms a stable covalent bond with the enzyme. wikipedia.org Studies suggest that this compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved can vary depending on the specific enzyme or biological system. While the precise mechanism of action for this compound in enzyme inhibition may vary, the reaction with nucleophilic amino acid residues like cysteine is a plausible pathway for covalent inhibition. nih.govresearchgate.net
Reactivity with Biological Nucleophiles (e.g., Cysteine Residues)
Molecular Targets and Pathways of Interaction
While the primary focus of this article is on the chemical reactivity of this compound, some research explores its interactions at a molecular level, particularly in the context of potential biological or material science applications. In chemical reactions, this compound can act as either a nucleophile or an electrophile depending on the specific reaction conditions. In biological systems, its mechanism of action can involve inhibiting enzymes by binding to their active sites, thereby blocking their activity. The specific molecular targets and pathways involved are contingent upon the enzyme or biological system under investigation. For instance, derivatives of chlorobenzonitrile have been explored in the development of drugs targeting specific molecular pathways related to diseases. One study involving molecular docking analysis of a related compound, 2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile, against human inducible nitric oxide synthase (iNOS) and NF-κB proteins indicated binding interactions. scielo.br
Electrophilic Reactions of this compound
The presence of the nitrile group, which is electron-withdrawing, generally deactivates the aromatic ring of benzonitrile (B105546) derivatives towards electrophilic attack and directs substitution to the meta position. However, the chlorine atom at the para position in this compound also influences the electron density distribution.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) reactions involve the substitution of a hydrogen atom on an aromatic ring by an electrophile. While the nitrile group is a meta-director, this compound can still undergo EAS under appropriate conditions. For example, the synthesis of this compound itself can be achieved through the direct chlorination of benzonitrile, which is an EAS reaction. This process typically utilizes chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The para position is favored in this synthesis due to the directing effect of the nitrile group.
Typical Conditions for Chlorination of Benzonitrile:
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| FeCl₃ | Dichloromethane (B109758) or Chloroform (B151607) | 25-40 | 60-75 |
| AlCl₃ | Dichloromethane or Chloroform | 25-40 | 60-75 |
The mechanism of EAS involves the attack of an electrophile on the aromatic ring, forming a cationic sigma complex (also known as a arenium ion or Meisenheimer complex in nucleophilic aromatic substitution). libretexts.orgresearchgate.net The aromaticity is then restored by the loss of a proton. libretexts.org
Cross-Coupling and Functionalization Reactions
This compound is a common substrate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The carbon-chlorine bond can be activated by transition metal catalysts, allowing for coupling with a variety of nucleophiles.
Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia
Palladium-catalyzed amination reactions allow for the formation of carbon-nitrogen bonds between aryl halides and amines or ammonia. While the amination of aryl chlorides can be challenging, significant progress has been made in developing efficient catalytic systems. uwindsor.caorganic-chemistry.org Palladium-catalyzed amination of aryl chlorides with aqueous ammonia and a hydroxide (B78521) base has been achieved using specific ligands, such as the KPhos ligand, which is based on a bipyrazole backbone. organic-chemistry.org This ligand has been shown to improve selectivity for primary arylamine formation and suppress the formation of side products like aryl alcohol and diarylamine. organic-chemistry.org
Mechanistic studies of palladium-catalyzed amination of aryl halides with ammonia suggest that the catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by conversion to an arylpalladium amide complex through ligand substitution and deprotonation. core.ac.uk Reductive elimination from the arylpalladium amide species then yields the primary arylamine product. core.ac.uk The turnover-limiting step can be the reductive elimination of the arylamine. organic-chemistry.org
Copper-Mediated/Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions, including Ullmann-type couplings, are also valuable for the functionalization of aryl halides like this compound. These reactions can form various carbon-heteroatom and carbon-carbon bonds. Copper-catalyzed C-N cross-coupling reactions with various nitrogen nucleophiles have been reviewed, highlighting different reaction systems including electrophiles, catalyst precursors, ligands, solvents, temperatures, bases, and reaction times. sioc-journal.cn
This compound has been utilized as an electrophile in copper-catalyzed coupling reactions with different nucleophiles. For instance, it has been coupled with indole (B1671886) to yield N-arylated products, although the yield can be lower compared to using aryl bromides or iodides. researchgate.net Copper-catalyzed cross-coupling of organoaluminum reagents with organohalides, including this compound, has also been reported, proceeding via an oxidative addition-reductive elimination pathway. nih.govacs.org
Photoinduced copper-mediated or catalyzed cross-coupling reactions offer an alternative approach to traditional thermal methods for forming C-X bonds, including carbon-sulfur (C-S) bonds. caltech.edursc.org Studies have investigated the mechanism of photoinduced copper-mediated cross-coupling of aryl thiols with aryl halides, where this compound has been used as a representative aryl halide. nih.govcaltech.edu
Mechanistic investigations suggest that these reactions can proceed via a pathway involving single electron transfer (SET). rsc.orgnih.gov In one proposed mechanism, irradiation of a copper(I)-thiolate complex leads to a photoexcited state, which then undergoes electron transfer to the aryl halide (e.g., this compound), generating a copper(II)-thiolate complex and an aryl radical. caltech.edursc.org Radical recombination then forms the C-S bond. caltech.edu Another possibility is that a photoexcited copper(I)-thiolate serves as the initiating electron donor to the aryl halide, generating a radical anion that participates in a chain reaction. nih.gov Relative reactivity studies have shown that aryl halides more easily reduced via electron transfer, such as this compound, are more reactive in these photoinduced C-S coupling reactions compared to those with weaker C-X bonds like 1-bromonaphthalene. nih.govcaltech.edu
Relative Reactivity in Photoinduced C-S Coupling:
| Aryl Halide | Reduction Potential (V vs. SCE in DMF) | Relative Reactivity |
| This compound | -2.03 | Higher |
| 1-Bromonaphthalene | -2.17 | Lower |
The available data support the viability of a copper-mediated pathway involving SET and in-cage radical recombination for photoinduced C-S cross-coupling. nih.gov
Suzuki Coupling for Biphenyl (B1667301) Derivative Formation
Suzuki coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an aryl or vinyl boronic acid or ester. This reaction is particularly useful for synthesizing biphenyl derivatives. This compound can undergo Suzuki coupling with phenylboronic acid to produce 4-phenylbenzonitrile nii.ac.jp.
Research has demonstrated the Suzuki coupling of this compound with phenylboronic acid. One study reported a reaction yield of 50% for the formation of 4-phenylbenzonitrile from this compound and phenylboronic acid nii.ac.jp. Another study using a Pd-PEPPSI-embedded conjugated microporous polymer as a catalyst achieved a 92% yield for the reaction of this compound with phenylboronic acid in methanol (B129727) at 80 °C over 12 hours rsc.org. Additionally, this compound has been reacted with 2-methoxybenzeneboronic acid under palladium-catalyzed Suzuki-Miyaura cross-coupling conditions, yielding the corresponding biaryl in 92% yield researchgate.net.
Here is a table summarizing some Suzuki coupling results involving this compound:
| Aryl Boronic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |
| Phenylboronic acid | Palladium(II) acetate | Not specified in detail | 4-Phenylbenzonitrile | 50 | nii.ac.jp |
| Phenylboronic acid | Pd-PEPPSI-CMP | MeOH, 80 °C, 12 h | 4-Phenylbenzonitrile | 92 | rsc.org |
| 2-Methoxybenzeneboronic acid | Palladium-catalyzed | Optimized conditions (see ref researchgate.net) | Biaryl derivative | 92 | researchgate.net |
Hydroxylation and Hydration Reactions
Hydroxylation and hydration reactions involve the introduction of hydroxyl (-OH) groups or water molecules into a compound. For this compound, hydroxylation can lead to the formation of 4-hydroxybenzonitrile (B152051).
One method for the hydroxylation of this compound involves using a Ni(II)-bpy-COF catalyst under visible light irradiation with water as the oxygen source . This process yielded 4-hydroxybenzonitrile with a 57.4% yield . The catalyst demonstrated good recyclability, maintaining over 90% efficiency over five cycles thieme-connect.com.
While the search results mention hydration in the context of this compound's general reactivity , specific detailed examples or mechanisms of direct hydration reactions of the nitrile group in this compound are not provided in the context of the search results.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. Cycloaddition reactions, a type of pericyclic reaction, involve the formation of a cyclic adduct from two or more unsaturated molecules. This compound oxide, a derivative of this compound, is known to participate in [3+2] cycloaddition reactions. researchgate.netresearchgate.net
[3+2] Cycloaddition Reactions of this compound Oxide
This compound oxide is widely utilized in [3+2] cycloaddition reactions with dipolarophiles, such as alkenes and alkynes, to synthesize heterocyclic compounds like isoxazolines and isoxazoles . Its reactivity in these reactions is influenced by the electron-withdrawing nitrile oxide group and the chlorine substituent .
An example includes the cycloaddition of this compound oxide with acrylonitrile, which produces 3-(4-chlorophenyl)-5-cyanoisoxazoline . The mechanism of action in these cycloaddition reactions involves the formation of a zwitterionic intermediate, proceeding via a non-concerted two-stage one-step mechanism researchgate.net.
Chemo- and Regioselectivity Investigations
Chemo- and regioselectivity are crucial aspects of cycloaddition reactions, determining which functional groups react (chemoselectivity) and which orientation the reactants adopt during the formation of the new ring (regioselectivity). Studies using Molecular Electron Density Theory (MEDT) have investigated the chemo- and regioselectivity of the [3+2] cycloaddition reaction of this compound oxide (CBNO) with β-aminocinnamonitrile (ACN) researchgate.netresearchgate.netd-nb.info.
This reaction, characterized as a zwitterionic type, shows total chemo and regioselectivity researchgate.netresearchgate.netd-nb.info. The formation of 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole is predicted as the energetically feasible product researchgate.netd-nb.info. The regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring electron-deficient dipolarophiles . The global electron density transfer at the transition state suggests some polar character in the reaction researchgate.netd-nb.info. An intramolecular hydrogen bond between the amine group of ACN and the oxygen of CBNO in the most energetically favored transition state also contributes to the favored reaction pathway researchgate.net.
The MEDT study indicated activation enthalpies of 11.8, 14.2, and 16.6 kcal mol⁻¹ in the gas phase, benzene (B151609), and methanol, respectively, for the reaction between this compound oxide and β-aminocinnamonitrile researchgate.netresearchgate.netd-nb.info.
Here is a table summarizing the activation enthalpies for the [3+2] cycloaddition of this compound oxide and β-aminocinnamonitrile:
| Solvent | Activation Enthalpy (kcal mol⁻¹) | Reference |
| Gas phase | 11.8 | researchgate.netresearchgate.netd-nb.info |
| Benzene | 14.2 | researchgate.netresearchgate.netd-nb.info |
| Methanol | 16.6 | researchgate.netresearchgate.netd-nb.info |
Two-Stage One-Step Mechanism Elucidation
Mechanistic studies, such as those employing Molecular Electron Density Theory (MEDT), have been used to elucidate the reaction pathways of this compound in specific reactions. For instance, the [3+2] cycloaddition reaction between this compound oxide and β-aminocinnamonitrile has been characterized as a zwitterionic type process. d-nb.inforesearchgate.net This reaction is predicted to follow a non-concerted two-stage one-step mechanism, leading to the formation of 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole as the energetically feasible product. d-nb.inforesearchgate.net The transition state analysis suggests some polar character in the most favorable transition state structure, indicated by a global electron density transfer higher than 0.14 e. d-nb.inforesearchgate.net
Advanced Mechanistic Investigations
Advanced mechanistic investigations into the reactions involving this compound often explore the nature of intermediates, the influence of catalysts and ligands, and the impact of substituents on reaction kinetics and selectivity.
Probing Electron-Transfer Mechanisms and Radical Intermediates
Electron-transfer mechanisms and the involvement of radical intermediates have been probed in reactions involving this compound. In some photochemical reactions, the formation of arene radical anions resulting from a photochemical electron transfer (PET) process has been observed. cdnsciencepub.com These radical anions can be relatively stable and long-lived. cdnsciencepub.com
Studies on the one-electron reduction of this compound in aqueous solution using pulse radiolysis have shown that solvated electrons react rapidly with the compound to yield corresponding radical anions. researchgate.net These radical anions can decay through dehalogenation, producing cyanophenyl radicals. researchgate.net In the presence of a hydrogen donor, such as t-butanol, these radicals can form benzonitrile. researchgate.net At higher concentrations, cyanophenyl radicals may also undergo oligomerization. researchgate.net
Preliminary mechanistic studies in nickel-catalyzed amination of aryl chlorides, including this compound, suggest that bisphosphine-ligated aryl nickel(II) chloride complexes are potential intermediates. escholarship.org Investigations probing for aryl intermediates in these reactions indicated that free aryl radicals are not formed during the course of the reaction. escholarship.org However, alternative mechanisms involving radical chain processes or concerted oxidative addition pathways have also been considered in other catalytic systems. rsc.org For example, in some copper-mediated reactions, electron transfer to the aryl halide can furnish a copper(II)-thiolate complex and an aryl radical. rsc.org Radical recombination can then lead to the formation of the C-S bond. rsc.org
Role of Catalyst Systems and Ligand Effects in Reaction Pathways
Catalyst systems and ligand effects play a crucial role in influencing the reaction pathways and efficiency when this compound is involved. In nickel-catalyzed amination reactions, the choice of catalyst and the presence of specific ligands can impact the conversion of this compound to 4-aminobenzonitrile. escholarship.org Studies have shown that certain nickel complexes can be active catalysts for this transformation. escholarship.org The use of a single-component catalyst can provide clearer mechanistic information. escholarship.org Mechanistic studies strongly imply that the process can occur by shuttling between Ni(0) and arylnickel(II) halide intermediates. escholarship.org
In palladium-catalyzed coupling reactions of aryl chlorides, including those involving this compound, the ligand employed can significantly affect the reaction outcome and catalyst stability. uwindsor.ca Bidentate ligands have been noted to be less effective in some Suzuki couplings of activated aryl chlorides compared to more complex ligands. uwindsor.ca The nature of the anionic ligand on a metal catalyst can also influence its activation and, consequently, reaction times. acs.org
Metal-catalyzed hydration of nitriles, such as this compound, has also been investigated to understand the role of the catalyst. uniovi.es For instance, ruthenium complexes have been shown to catalyze the hydration of this compound. uniovi.es Mechanistic studies using techniques like NMR measurements and DFT calculations have been employed to elucidate the mechanism of action of these ruthenium catalysts. uniovi.es The promoting effect of certain ligands, such as a hydride ligand, via hydrogen bonding has been evidenced in these hydration reactions. uniovi.es
Influence of Substituents on Reaction Rates and Selectivity
The influence of substituents on the reaction rates and selectivity of reactions involving benzonitrile derivatives, including this compound, is a key aspect of mechanistic studies. The electron-withdrawing nature of the chlorine group in this compound enhances the electrophilicity at the nitrile carbon, making it more reactive toward nucleophiles compared to benzonitriles with electron-donating substituents.
Studies on the effect of substitution in reactions like the dehydration of aldoximes to nitriles have shown that precursors with electron-withdrawing groups tend to give better yields in shorter reaction times. sphinxsai.com This highlights how the electronic properties of substituents influence reaction efficiency.
In [3+2] cycloaddition reactions of benzonitrile N-oxides, the presence and nature of substituents on the benzonitrile oxide can influence the reaction's regioselectivity and chemoselectivity. bibliotekanauki.pl Molecular electron density theory has been applied to analyze these substituent effects and understand their impact on the electronic behavior of the reacting molecules and transition states. bibliotekanauki.pl The global electron density transfer at the transition state can provide insights into the polar character of the reaction, which is also influenced by substituents. d-nb.inforesearchgate.net
Applications of 4 Chlorobenzonitrile in Advanced Chemical Research
Utility as a Synthetic Building Block in Pharmaceutical Chemistry
In the pharmaceutical sector, 4-chlorobenzonitrile is a crucial compound for synthesizing a range of therapeutic agents. taiwannews.com.twguidechem.comasdreports.com Its ability to undergo various chemical transformations makes it valuable in the development of new drug molecules. guidechem.com
Precursor for Active Pharmaceutical Ingredients
This compound serves as an integral precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). lookchem.comfishersci.se It is utilized in the production of drugs for treating various conditions, including sedatives and neuroleptics. The compound's structure allows for the introduction of both chlorine and nitrile functionalities into target molecules, which are important features in many pharmacologically active substances. guidechem.com
Synthesis of Medicinal Substances and Drug Discovery
The compound plays a significant role in the synthesis of medicinal substances and contributes to drug discovery efforts. guidechem.com Research has highlighted its use in biocatalysis for synthesizing chiral pharmaceutical intermediates, demonstrating its utility in developing new pharmaceutical compounds with high enantioselectivity. The incorporation of this compound into chemical structures can lead to the formation of new compounds with potential therapeutic properties. guidechem.com
Role in Agrochemical Development
This compound is extensively used in the agrochemical industry, primarily as an intermediate for the synthesis of pesticides and herbicides. taiwannews.com.twguidechem.comasdreports.com Its application in this sector contributes to improved crop protection and agricultural efficiency. taiwannews.com.tw
Intermediate for Pesticide and Herbicide Synthesis
The compound is a key intermediate in the production of various pesticides and herbicides, including insecticides and acaricides. lookchem.comgithub.comalzchem.com It serves as a building block for agrochemical products designed to target specific pests or weeds, inhibiting their growth or reproduction. guidechem.comnbinno.com For example, this compound is used in the synthesis of Tolfenpyrad, an insecticide and acaricide. alzchem.com
Enhancement of Crop Protection Formulations
The incorporation of this compound into agrochemical formulations can enhance their efficacy, leading to better crop yields. taiwannews.com.tw Its role involves contributing to the mechanism of action of these chemicals, which often entails disrupting vital biological processes in target organisms. guidechem.com Nitriles, including this compound, are important components in many innovative crop protection products. alzchem.com
Contributions to Materials Science and Engineering
Beyond pharmaceuticals and agrochemicals, this compound also makes contributions to materials science and engineering, particularly in the production of high-performance pigments. taiwannews.com.twasdreports.comlookchem.com
The compound is used as a precursor for the preparation of certain pigments, such as a red pigment utilized in the plastics industry. lookchem.comfishersci.sefishersci.com These pigments are valued for their color stability and durability in various applications, including coatings and plastics. taiwannews.com.twlookchem.com Research into the thermal stability and physical properties of this compound also suggests potential for improvements in its application in materials science.
Table 1: Applications of this compound
| Application Sector | Specific Use | Examples/Notes |
| Pharmaceutical Chemistry | Synthetic Building Block for APIs | Integral in synthesizing drugs (e.g., sedatives, neuroleptics). lookchem.comfishersci.se |
| Synthesis of Medicinal Substances & Drug Discovery | Used in biocatalysis for chiral intermediates; contributes to new drug structures. guidechem.com | |
| Agrochemical Development | Intermediate for Pesticides and Herbicides | Used in the production of insecticides and acaricides (e.g., Tolfenpyrad). lookchem.comalzchem.com |
| Enhancement of Crop Protection Formulations | Contributes to the efficacy and mechanism of action of agrochemicals. guidechem.com | |
| Materials Science | Precursor for High-Performance Pigments | Used to prepare pigments for plastics and coatings, enhancing color stability. lookchem.comfishersci.sefishersci.com |
Building Block for Liquid Crystals
This compound is recognized as a building block for liquid crystals. lookchem.comspectrumchemical.comlabscoop.comcymitquimica.comcymitquimica.com The incorporation of benzonitrile (B105546) structures, such as this compound, is a common strategy in the design of liquid crystalline materials. lookchem.com These materials are crucial for display technologies and other electro-optical applications.
Synthesis of Conductive Organic Compounds
The nitrile group and the presence of a halogen atom in this compound make it a potential candidate for studies related to the development of novel materials with specific properties, including electrical conductivity. smolecule.com While direct synthesis of conductive organic compounds solely from this compound isn't explicitly detailed, its use as a reactive intermediate in organic synthesis suggests its potential in constructing pi-conjugated systems or other structures relevant to organic electronics. lookchem.comguidechem.comsmolecule.com
Organic Monomers for Covalent Organic Frameworks (COFs)
This compound can function as an organic monomer in the synthesis of Covalent Organic Frameworks (COFs). bldpharm.combldpharm.comambeed.com COFs are crystalline porous polymers with well-defined structures and tunable properties, making them promising materials for gas storage, separation, catalysis, and sensing. The reactive groups on this compound can be utilized in polymerization reactions to form the extended network structures characteristic of COFs.
Development of Dyes and Pigments
This compound is utilized as an intermediate in the synthesis of dyes and pigments. lookchem.comguidechem.comcymitquimica.combiomall.inchemicalbook.comfishersci.ca Specifically, it is used as a precursor for the preparation of a red pigment, which finds application in the plastics industry to impart color. lookchem.comcymitquimica.combiomall.inchemicalbook.comfishersci.ca Its incorporation into dye structures contributes to the chromophoric properties of the final compounds.
Advanced Chemical Derivatization Strategies
This compound and related compounds are involved in advanced derivatization strategies aimed at improving analytical detection and characterization.
Fluorogenic Derivatization for HPLC Detection
Fluorogenic derivatization involves converting a non-fluorescent or weakly fluorescent analyte into a fluorescent derivative, thereby enhancing detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). While this compound itself might not be the fluorogenic reagent, related aryl halides, such as 4-iodobenzonitrile, have been investigated for fluorogenic derivatization based on reactions like the Suzuki coupling. nii.ac.jpnih.gov This method forms fluorescent biphenyl (B1667301) structures, enabling sensitive detection of target molecules. Research indicates that aryl chlorides, including this compound, can participate in such derivatization reactions, although with potentially lower yields compared to aryl bromides or iodides. nii.ac.jp
A study demonstrated the application of Suzuki coupling with phenylboronic acid (PBA) for the fluorogenic derivatization of aryl halides for HPLC analysis. nii.ac.jp The reaction of this compound with PBA produced 4-phenylbenzonitrile, a fluorescent product. nii.ac.jp The reaction yield for this compound was reported to be 50% under the studied conditions. nii.ac.jp
Computational Chemistry and Theoretical Investigations of 4 Chlorobenzonitrile
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 4-chlorobenzonitrile, these calculations provide detailed information about its optimized geometry, vibrational modes, charge distribution, and orbital interactions.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been widely employed to study the molecular structure and electronic properties of benzonitrile (B105546) derivatives, including those structurally similar to this compound scielo.org.coijcce.ac.ir. DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-311++G(d,p) and 6-31G(d,p)), are commonly used to calculate molecular properties scielo.org.coresearchgate.netrsc.orgscispace.comcerist.dz. This approach is favored for its balance of computational cost and accuracy for medium-sized molecules scielo.org.coresearchgate.net.
Geometry optimization using DFT aims to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum on the potential energy surface globalresearchonline.netfaccts.de. This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound and its derivatives, optimized geometries have been calculated using various DFT methods and basis sets, showing good correlation with experimental data where available scielo.org.co. The absence of imaginary vibrational frequencies in the optimization results confirms that the obtained structure corresponds to a true minimum on the potential energy surface, indicating a stable molecular geometry scielo.org.coglobalresearchonline.netfaccts.de.
Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the vibrational modes of the molecule and their corresponding frequencies and intensities, which can be compared with experimental infrared (IR) and Raman spectra researchgate.netscispace.comresearchgate.netnih.gov. The calculated vibrational frequencies provide valuable information for identifying functional groups and understanding the molecular dynamics of this compound researchgate.netnih.gov. Studies on related chlorobenzonitrile compounds have shown good agreement between theoretical and experimental vibrational spectra, allowing for accurate assignments of observed bands researchgate.netresearchgate.netnih.gov.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic transitions and chemical reactivity cerist.dzglobalresearchonline.netderpharmachemica.comnanobioletters.com. The energy of the HOMO relates to the molecule's ability to donate electrons, while the energy of the LUMO indicates its propensity to accept electrons globalresearchonline.netnanobioletters.com. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key descriptor of molecular stability and reactivity; a smaller gap generally suggests higher reactivity and lower kinetic stability globalresearchonline.netresearchgate.net.
DFT calculations provide the energies and spatial distributions of these frontier orbitals researchgate.netcerist.dzglobalresearchonline.netderpharmachemica.com. For benzonitrile derivatives, FMO analysis helps visualize the regions most likely to participate in chemical reactions, with the HOMO often delocalized over electron-donating regions and the LUMO over electron-withdrawing regions researchgate.net. Studies on related compounds have shown that charge transfer occurs within the molecule, as indicated by the distribution of HOMO and LUMO electron densities researchgate.netresearchgate.net.
Molecular Electrostatic Potential (MEP) maps are three-dimensional representations that illustrate the charge distribution across the surface of a molecule globalresearchonline.netsphinxsai.comajol.inforesearchgate.net. MEP maps are highly useful for visually identifying potential sites for electrophilic and nucleophilic attack globalresearchonline.netsphinxsai.comajol.info. Regions of negative electrostatic potential (typically colored red) indicate areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) represent areas of low electron density, favorable for nucleophilic attack sphinxsai.comresearchgate.net.
Mapping the MEP onto the electron density surface provides insights into the size, shape, and charge-related properties of the molecule globalresearchonline.netajol.inforesearchgate.net. For benzonitrile derivatives, the nitrogen atom of the nitrile group is typically associated with a region of high electron density, indicating a potential site for nucleophilic interaction analis.com.my. The hydrogen atoms, particularly those attached to heteroatoms if present in derivatives, often show regions of low electron density, indicating potential electrophilic sites researchgate.netanalis.com.my.
Natural Bond Orbital (NBO) analysis is a method used to investigate the bonding characteristics, charge transfer, and hyperconjugative interactions within a molecule ijcce.ac.irrsc.orgderpharmachemica.comsphinxsai.comijcce.ac.ir. NBO analysis provides a localized view of the bonding by describing the molecule in terms of Lewis and non-Lewis orbitals researchgate.net.
Computational methods, particularly DFT, are valuable for predicting the chemical reactivity and electrophilicity of molecules nanobioletters.comajol.infonih.gov. Several reactivity descriptors can be derived from DFT calculations, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω) ijcce.ac.irglobalresearchonline.netnanobioletters.comajol.info.
Computational studies on benzonitrile derivatives, including those structurally related to this compound, have provided quantitative data on these reactivity parameters.
| Reactivity Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Molecular stability and kinetic reactivity |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electron escape |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer (stability) |
| Softness (S) | 1 / (2η) | Propensity for charge transfer (reactivity) |
| Electrophilicity Index (ω) | μ² / (2η) | Overall electron-accepting power |
Note: This table provides general definitions of reactivity descriptors commonly calculated using DFT. Specific values for this compound would be obtained from dedicated computational studies.
Research findings indicate that DFT calculations can successfully predict and explain the reactivity of nitrile-containing compounds nanobioletters.comnih.gov. For this compound, these theoretical investigations contribute to a deeper understanding of its chemical behavior and potential interactions.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are a class of computational methods that use the basic principles of quantum mechanics to calculate the electronic structure and properties of molecules without empirical parameters. These methods are crucial for understanding molecular behavior at a fundamental level.
Gas-Phase Enthalpies of Formation
The gas-phase enthalpy of formation (ΔfH°gas) is a key thermodynamic property that represents the change in enthalpy during the formation of one mole of a substance in its gaseous state from its constituent elements in their standard states. Computational methods, such as high-level ab initio calculations, are employed to predict these values and compare them with experimental data.
Studies on chlorobenzonitrile isomers, including this compound, have utilized high-level ab initio molecular orbital calculations, specifically at the G3MP2B3 and MP2/cc-pVTZ levels of theory, to estimate gas-phase enthalpies of formation. nih.govacs.org These theoretical calculations have shown good agreement with experimental results obtained from techniques like combustion calorimetry and Knudsen effusion, with predicted values typically falling within 2% of experimental data. nih.govacs.org These computational approaches also help in understanding the influence of intramolecular interactions, such as halogen-cyano interactions, on the thermodynamic properties. nih.gov
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT), proposed by Professor Luis R. Domingo, is a theoretical framework used to study the reactivity of organic reactions based on the changes in electron density along the reaction path. researchgate.net Unlike theories that focus on frontier molecular orbitals, MEDT emphasizes the role of electron localization and delocalization in driving chemical transformations. researchgate.netbibliotekanauki.pl
Understanding Reaction Mechanisms and Selectivity
MEDT has been applied to study the reaction mechanisms and selectivity involving this compound oxide, a related compound. For instance, a MEDT study investigated the [3+2] cycloaddition reaction between this compound oxide and β-aminocinnamonitrile. researchgate.netd-nb.info This study predicted the formation of 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole as the energetically favored product, proceeding via a non-concerted two-stage one-step mechanism. researchgate.netd-nb.info The analysis revealed total chemo- and regioselectivity in this reaction. researchgate.netd-nb.info MEDT studies, often employing tools like the Electron Localization Function (ELF), help to understand the changes in electron distribution during the reaction and the nature of bond formation. researchgate.netresearchgate.net
Analysis of Global Electron Density Transfer
Global Electron Density Transfer (GEDT) is a concept within MEDT that quantifies the net flow of electron density between the reacting molecules at the transition state. Analyzing GEDT provides insights into the polar character of a reaction. researchgate.netbibliotekanauki.pl
In the MEDT study of the cycloaddition of this compound oxide with β-aminocinnamonitrile, the GEDT at the most favorable transition state structure was found to be greater than 0.14 e. researchgate.netd-nb.info This value suggests some polar character for the reaction. researchgate.netd-nb.info The direction of electron density flux, from β-aminocinnamonitrile to this compound oxide, classified this reaction as a reverse electron density flux (REDF) process. d-nb.info This analysis helps to explain the observed reactivity and selectivity in terms of electron flow between the reactants.
Intermolecular Interactions and Solid-State Studies
Understanding intermolecular interactions is crucial for comprehending the properties of molecular crystals, including their packing arrangements and stability. Computational tools, such as Hirshfeld surface analysis, are widely used for this purpose. analis.com.myscirp.org
Hirshfeld Surface Analysis of Crystal Structures
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures based on the concept of a Hirshfeld surface, which partitions crystal space based on the electron distribution of a molecule versus the sum of isolated atoms. analis.com.myscirp.org This analysis provides information about the types and percentages of intermolecular contacts. analis.com.myscirp.orgnih.gov
While specific detailed Hirshfeld surface analysis data solely for this compound was not extensively found in the search results, studies on related chlorobenzonitrile derivatives, such as 2-amino-4-chlorobenzonitrile, demonstrate the application of this technique. analis.com.my In these studies, Hirshfeld surface analysis, often combined with 2D fingerprint plots, reveals the dominant intermolecular contacts, such as N-H···N, N-H···O, C-H···O, O-H···O, Cl···H, and H···H interactions, contributing to crystal packing stability. analis.com.mynih.gov The analysis can highlight the presence of hydrogen bonds, halogen bonds (like C-Cl···Cl and C-Cl···π), and other weak interactions, providing a detailed picture of the forces holding the crystal together. nih.govmdpi.com The relative contributions of these interactions to the total Hirshfeld surface can be quantified, offering insights into their importance in the solid state. nih.gov
Polymorphism and CN···Cl Intermolecular Interactions
This compound exhibits polymorphism, the ability to crystallize in more than one distinct crystal structure. researchgate.netacs.orgnih.govwikipedia.org Differential scanning calorimetry (DSC) has been used to observe these polymorphic forms. researchgate.netacs.orgnih.gov The stability and characteristics of these polymorphs are significantly influenced by the nature and strength of intermolecular interactions within the crystal lattice. researchgate.netacs.orgnih.gov
A key intermolecular interaction in the crystal packing of this compound is the CN···Cl interaction, a type of halogen bond. researchgate.netacs.orgnih.govacs.orgresearchgate.netacs.org Studies indicate that variations in the strength of these CN···Cl interactions contribute to the distinct stability observed between the different polymorphic forms. researchgate.netacs.orgnih.gov For instance, stronger intermolecular interactions in one polymorph have been correlated with a higher enthalpy of sublimation compared to forms with weaker interactions. While CN···Cl distances in some chlorobenzonitrile isomers might not be significantly shorter than typical van der Waals distances, these interactions still play a crucial role in directing the crystal packing. iucr.org
Pseudosymmetry in Crystalline Packing
The crystalline packing of this compound and its isomers can exhibit pseudosymmetry. researchgate.netacs.orgnih.goviucr.org Pseudosymmetry refers to a nearly symmetric arrangement of molecules within the crystal lattice, even if the strict crystallographic symmetry elements are not present. In the context of chlorobenzonitriles, including this compound, the presence of pseudosymmetry in the crystalline packing has been investigated. researchgate.netacs.orgnih.goviucr.org This pseudosymmetry can lead to entropic differentiation between different crystal forms or related compounds. researchgate.netacs.orgnih.gov Computational studies, such as those using G3MP2B3 and MP2/cc-pVTZ levels of theory, have been used to assess the impact of pseudosymmetric packing on thermodynamic properties like entropy.
Thermodynamic Property Correlations
The thermodynamic properties of this compound, including its enthalpy, have been subject to both experimental and theoretical investigations. researchgate.netacs.orgnih.gov Understanding these properties is crucial for various applications and for gaining insights into the stability and phase behavior of the compound.
Experimental and Theoretical Enthalpy Studies
Experimental techniques such as Knudsen effusion, differential scanning calorimetry, and combustion calorimetry have been employed to determine the thermodynamic properties of this compound and its isomers. researchgate.netacs.orgnih.gov These experimental studies provide valuable data on properties like the standard molar enthalpy of formation in the condensed and gaseous phases, as well as the enthalpy of sublimation. researchgate.netacs.orgnih.gov
Simultaneously, theoretical calculations, particularly high-level ab initio molecular orbital calculations at levels like G3MP2B3 and MP2/cc-pVTZ, have been performed to estimate gas-phase enthalpies of formation. researchgate.netacs.orgnih.gov These computational results have shown good agreement with experimental data, supporting the validity of the theoretical approaches used to study the thermochemistry of this compound. researchgate.netacs.orgnih.gov The correlation between experimental and theoretical enthalpy studies provides a more comprehensive understanding of the energy landscape and stability of this compound.
Advanced Analytical and Spectroscopic Characterization of 4 Chlorobenzonitrile
Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis
Spectroscopic methods are crucial for confirming the structure of 4-chlorobenzonitrile and understanding its vibrational characteristics and electronic properties.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is widely used to identify the functional groups present in this compound and study its vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent groups. Key bands include those for the C≡N stretching vibration of the nitrile group, C-Cl stretching, and vibrations of the aromatic ring. analis.com.myresearchgate.netresearchgate.netchemicalbook.com For instance, the C≡N stretching band is typically observed around 2211 cm⁻¹. analis.com.my The C-Cl stretching vibration appears around 782 cm⁻¹. analis.com.my Studies have recorded FT-IR spectra of this compound in various states, including as a melt in a capillary cell and using KBr pellets. nih.govnist.govpublish.csiro.au Analysis of the IR spectrum helps in confirming the presence of the nitrile and chloro substituents on the benzene (B151609) ring. analis.com.my
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information about molecular vibrations that are Raman active. This technique is particularly useful for studying symmetric vibrations and skeletal modes of the molecule. FT-Raman spectra of this compound have been recorded and analyzed, often in conjunction with theoretical calculations like Density Functional Theory (DFT), to provide a comprehensive understanding of the vibrational assignments. researchgate.netresearchgate.netchemicalbook.com The combined analysis of FT-IR and FT-Raman spectra allows for a more complete assignment of the fundamental vibrational modes of this compound. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed molecular structure and connectivity of organic compounds. Both ¹H NMR and ¹³C NMR spectroscopy are used to characterize this compound.
¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. The spectrum of this compound shows signals corresponding to the aromatic protons, with characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine and nitrile groups. publish.csiro.aursc.orgrsc.orgchemicalbook.com For example, ¹H NMR spectra recorded in CDCl₃ show distinct signals for the aromatic protons, typically appearing as doublets due to coupling. rsc.orgrsc.orgchemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of this compound shows signals for the seven unique carbon atoms, including those in the aromatic ring and the nitrile carbon. publish.csiro.aursc.orgrsc.org The chemical shifts of these carbons are sensitive to their electronic environment, providing further confirmation of the molecular structure. rsc.orgrsc.org Data from ¹³C NMR spectra recorded in CDCl₃ show characteristic shifts for the aromatic and nitrile carbons. rsc.orgrsc.org
An interactive table summarizing representative NMR data could be presented here, including chemical shifts (δ in ppm) and coupling constants (J in Hz) for both ¹H and ¹³C nuclei, along with the solvent used.
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* electronic transitions, particularly associated with the aromatic ring and the nitrile group. analis.com.myrsc.orgsciencepublishinggroup.com Studies have shown absorption peaks in the UV-Vis spectrum that are indicative of these electronic transitions. analis.com.myrsc.org For instance, two main absorption peaks have been observed in the UV-Vis analysis of 2-amino-4-chlorobenzonitrile, attributed to π → π* transitions in the aromatic ring and n → π* transitions in the nitrile group. analis.com.my Although this specific example is for a related compound, similar transitions are expected for this compound itself. The position and intensity of these bands can provide insights into the electronic structure and conjugation within the molecule.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound.
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single crystal X-ray diffraction provides detailed information about the unit cell parameters, space group, and atomic positions within the crystal lattice of this compound. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as halogen bonds or π-stacking interactions, which influence the crystal packing. nih.govresearchgate.netacs.orgmdpi.com
Research has indicated that this compound can exist in different polymorphic forms, which can be obtained through different crystallization methods. acs.org For example, one study mentions observing two polymorphic forms: form I, obtained by sublimation, where molecules are arranged in linear chains linked by CN···Cl contacts, and form II, obtained by recrystallization from ethanol, where molecules are organized in a zigzag conformation also through CN···Cl contacts. acs.org
While specific detailed crystal structure data (like unit cell parameters, space group, and fractional atomic coordinates) for this compound itself from the search results are less prevalent compared to spectroscopic data, the principle of using single crystal X-ray diffraction for its structural confirmation and the investigation of its solid-state properties, including polymorphism and intermolecular interactions, is well-established for this class of compounds. nih.govresearchgate.netmdpi.com The analysis of crystal packing provides crucial information about the supramolecular architecture formed by this compound molecules in the solid state. nih.govresearchgate.net
Powder X-ray Diffraction for Inclusion Complexes
Powder X-ray Diffraction (PXRD) is a powerful technique used to examine the crystalline structure of materials. For this compound, PXRD has been particularly useful in studying its inclusion complexes, such as with β-cyclodextrin. The formation of an inclusion complex leads to changes in the crystal lattice of the host molecule (β-cyclodextrin) and the guest molecule (this compound), resulting in a distinct PXRD pattern that differs from those of the pure components or a simple physical mixture scribd.comisca.meisca.in.
Studies on the β-cyclodextrin-para-chlorobenzonitrile inclusion complex have utilized PXRD to confirm the inclusion phenomenon. The diffraction pattern of the complex shows new peaks and shifts in peak positions compared to the patterns of pure β-cyclodextrin and this compound isca.me. The physical mixture of the two compounds, in contrast, typically shows a pattern that is merely a superimposition of the individual components' patterns isca.me. Enhanced intensity of certain peaks in the complex's diffractogram further supports the formation of a new crystalline phase due to inclusion isca.me. This technique provides clear evidence of the molecular interactions occurring within the complex, indicating that this compound molecules are enclosed within the β-cyclodextrin cavity isca.me.
Chromatographic and Mass Spectrometric Methods
Chromatographic techniques, often coupled with mass spectrometry, are indispensable for assessing the purity of this compound and analyzing it in complex mixtures or reaction products.
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is widely used for the analysis of volatile and semi-volatile organic compounds, making it suitable for the purity and yield determination of this compound. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components are then detected and quantified.
GC analysis is a standard method for determining the purity of this compound, with reported assays indicating purity levels, such as 98.0% sdfine.com. It is also employed to monitor chemical reactions involving this compound and determine the yield of the desired product rsc.orggoogle.comresearchgate.net. For example, in the evaluation of catalysts for the hydrogenation of this compound, GC is used to measure the yields of the reaction products, using an internal standard like n-hexadecane for quantification researchgate.net. Monitoring reactions by GC allows chemists to track the consumption of starting material and the formation of products, optimizing reaction conditions for maximum yield and purity google.com.
High-Performance Liquid Chromatography (HPLC) for Derivatized Analytes
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing a wide range of compounds, including those that are not sufficiently volatile for GC. While this compound itself can be analyzed by reverse-phase HPLC with simple conditions using mobile phases containing acetonitrile (B52724), water, and an acid sielc.com, HPLC is also valuable for analyzing related or derived analytes that may benefit from derivatization.
Derivatization in HPLC is used to improve separation, enhance detection sensitivity, or enable the analysis of compounds that lack suitable chromophores or fluorophores. Although specific derivatization procedures for this compound for HPLC analysis are not commonly detailed in the provided sources, the principle of derivatization followed by HPLC is a recognized approach for analyzing specific analytes in complex matrices cerealsgrains.orgsemanticscholar.orgresearchgate.net. This involves chemically modifying the analyte to make it more amenable to HPLC separation and detection. For instance, derivatization has been used in HPLC to selectively determine free fatty acids in the presence of glycerides by controlling the reaction conditions cerealsgrains.org. While this compound itself might not typically require derivatization for standard HPLC-UV analysis due to its inherent UV activity, related compounds or metabolites that are less responsive to common detectors could potentially be analyzed using derivatization strategies coupled with HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is widely used for the identification and quantification of metabolites in biological and environmental samples uad.ac.idresearchgate.net.
While direct metabolite profiling studies specifically focused on this compound using LC-MS/MS are not explicitly detailed in the provided context, LC-MS/MS is a preferred method for achieving greater metabolite coverage and sensitivity in metabolomic studies compared to GC-MS uad.ac.id. This technique is particularly useful for analyzing polar and non-volatile metabolites that are not suitable for GC researchgate.net. In the context of related chlorinated aromatic compounds, LC-MS/MS has been used for the analysis of residues and metabolites. For example, LC-MS/MS was employed for the determination of clofentezine, while GC/MS was used for 2-chlorobenzonitrile (B47944) (an isomer) in residue analysis, highlighting the application of MS-based techniques for analyzing such compounds and their potential transformation products regulations.gov. Metabolite identification often relies on mass spectrometry data, sometimes complemented by techniques like NMR fao.org. Therefore, LC-MS/MS is a highly relevant technique for the potential profiling and identification of metabolites of this compound if such studies were to be conducted.
Thermal Analysis Techniques
Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.
Differential Scanning Calorimetry (DSC) for Polymorphism and Phase Transitions
Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to measure the heat flow into or out of a sample as it is heated or cooled. It is particularly valuable for studying polymorphism, melting points, crystallization, and solid-state phase transitions americanpharmaceuticalreview.commdpi.com.
DSC studies have revealed the existence of two polymorphic forms of this compound researchgate.netacs.org. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is important because different polymorphs can have different physical properties, such as melting point and solubility americanpharmaceuticalreview.com. DSC is highly sensitive to the thermal events associated with these transitions, such as solid-solid transitions and melting mdpi.com. The observed phase transitions in this compound by DSC have been interpreted in terms of the strength of intermolecular interactions, specifically CN···Cl interactions researchgate.netacs.org.
DSC has also been applied to study the thermal behavior of the inclusion complex of this compound with β-cyclodextrin. The DSC thermogram of the inclusion complex differs significantly from those of the pure components and their physical mixture, providing further evidence for the formation of the complex and indicating changes in thermal properties upon inclusion scribd.comisca.meisca.inresearchgate.net. These differences in the DSC curves reflect alterations in the solid-state structure and interactions within the inclusion complex.
Thermogravimetric Analysis (TGA/DTG) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique employed to measure the change in weight of a sample as a function of temperature or time, providing valuable insights into its thermal stability, composition, and decomposition behavior podhikaiscientific.com. Differential Thermogravimetric (DTG) analysis, the derivative of the TGA curve, highlights the rate of weight loss and can help identify distinct decomposition steps.
Studies on this compound (p-CBN) have utilized TGA/DTG to assess its thermal properties. Research indicates that TGA/DTG studies can reveal the temperature at which the sample undergoes maximum weight loss (Tmax) and its onset of thermal decomposition temperature sciencepublishinggroup.com. For instance, in one study, the Tmax of a control sample of p-CBN was observed, and a biofield-treated sample showed an increase in Tmax by 5.22% sciencepublishinggroup.com. The onset of thermal decomposition temperature also increased from 84.65°C in the control sample to 96.80°C in the treated sample sciencepublishinggroup.com. These findings suggest that the thermal stability of this compound can be influenced by external factors, potentially making it more useful as a chemical intermediate sciencepublishinggroup.com.
TGA curves typically display the weight loss or weight gain of the sample plotted against temperature or time, with significant steps or slopes indicating weight changes correlated with specific thermal events or reactions podhikaiscientific.com. DTG peaks represent decomposition or pyrolysis temperatures nih.gov.
Surface Analysis
Surface analysis techniques provide information about the surface characteristics of a material, which can significantly influence its physical and chemical properties. For crystalline materials like this compound, surface analysis can include determining surface area and crystallite size.
Surface Area Analysis and Crystallite Size Determination
Crystallite size determination, commonly carried out using techniques such as X-ray Diffraction (XRD), provides information about the size of the individual crystalline domains within a material. Crystallite size can affect properties like melting point, solubility, and reactivity.
Research on this compound has included surface area analysis and crystallite size determination. One study reported the crystallite size of a control sample of p-CBN to be 53.63 nm, which increased to 66.18 nm in a treated sample as determined by XRD sciencepublishinggroup.com. Surface area analysis in the same study showed a 14.19% decrease in the surface area of the treated sample compared to the control sciencepublishinggroup.com. Another instance mentions a pigment obtained using this compound as a component having a BET surface area of 87 m²/g google.com.
These analyses indicate that the physical form and surface characteristics of this compound can be altered, potentially impacting its handling and application properties.
Data Tables
| Analysis Technique | Parameter | Control Sample Value | Treated Sample Value | Change | Reference |
| TGA/DTG | Onset of Thermal Decomposition Temperature | 84.65 °C | 96.80 °C | +12.15 °C | sciencepublishinggroup.com |
| TGA/DTG | Tmax (Temperature of Maximum Weight Loss) | - | Increased by 5.22% | +5.22% | sciencepublishinggroup.com |
| XRD | Crystallite Size | 53.63 nm | 66.18 nm | +12.55 nm | sciencepublishinggroup.com |
| Surface Area | Surface Area | - | Decreased by 14.19% | -14.19% | sciencepublishinggroup.com |
Note: The exact value for Tmax in the control sample was not provided in the source, only the percentage increase for the treated sample.
Future Research Directions and Emerging Trends for 4 Chlorobenzonitrile
Development of Novel Catalytic Systems for Transformations
The transformation of 4-chlorobenzonitrile into value-added products is a key area of ongoing research, with a focus on developing more efficient, selective, and sustainable catalytic systems. Current industrial processes, such as hydrogenation and ammoxidation, are being re-examined to improve performance and reduce environmental impact.
Future research is directed towards several key areas:
Hydrogenation Catalysts: While iron-based catalysts like Fe/Fe-O@SiO2 have shown promise for the hydrogenation of nitriles to amines, there is a need for catalysts that operate under milder conditions (lower temperature and pressure) and exhibit higher selectivity to the desired primary amine, minimizing the formation of secondary and tertiary amines. researchgate.net The development of catalysts based on non-precious metals is a significant trend, aiming to replace more expensive noble metal catalysts.
Ammoxidation Catalysts: The ammoxidation of 4-chlorotoluene (B122035) to produce this compound is a crucial industrial process. Research is focused on creating novel multi-component metal oxide catalysts with enhanced activity and longevity. google.comgoogle.com The goal is to achieve high conversion and selectivity at lower reaction temperatures, which would lead to energy savings and a more sustainable process.
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling and carbonylation reactions are powerful tools in organic synthesis. Future work will likely focus on developing more robust and versatile palladium catalyst systems for the functionalization of this compound. This includes the development of continuous-flow protocols for reactions like methoxycarbonylation, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. researchgate.net
Cyanation Reactions: Novel catalytic methods for cyanation that avoid the use of highly toxic cyanide reagents are a major area of interest. Research into nickel-catalyzed cyanation of aryl halides using alternative cyanating agents is an emerging trend. organic-chemistry.org These methods could provide safer and more environmentally benign routes to nitrile-containing compounds.
Table 1: Comparison of Catalytic Systems for this compound Transformations
| Transformation | Catalyst System Example | Key Research Goals |
| Hydrogenation | Fe/Fe-O@SiO2 | Milder reaction conditions, higher selectivity to primary amines, use of non-precious metals. researchgate.net |
| Ammoxidation | VₐPₙCeₑSbₒOₓ | Higher activity and selectivity at lower temperatures, longer catalyst lifetime. google.com |
| Carbonylation | Palladium acetate / Ligands | Development of continuous-flow processes, use of sustainable CO sources. researchgate.net |
| Cyanation | Nickel-based catalysts | Use of non-toxic cyanide sources, broader substrate scope. organic-chemistry.org |
Exploration of New Application Areas in Materials Science
This compound's rigid structure and polar nitrile group make it an attractive building block for advanced materials. While it is already used in the production of pigments and as a component in liquid crystal mixtures, researchers are exploring its potential in a wider range of materials science applications. chemscene.comnih.gov
Emerging trends in this area include:
High-Performance Polymers: The incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, mechanical strength, and specific electronic properties. Research is focused on synthesizing novel polyimides, polyamides, and other high-performance polymers derived from this compound for applications in aerospace, electronics, and automotive industries.
Organic Electronics: The electronic properties of benzonitrile (B105546) derivatives suggest their potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future research will involve the design and synthesis of novel this compound-containing molecules with tailored electronic and photophysical properties.
Covalent Organic Frameworks (COFs): this compound can serve as a linker in the synthesis of COFs, which are crystalline porous polymers with potential applications in gas storage, separation, and catalysis. chemscene.com The ability to functionalize the molecule allows for the tuning of the pore size and chemical environment within the framework.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are being used to gain insights into reactivity, reaction mechanisms, and electronic properties. bohrium.com
Future research in this area will focus on:
Reaction Mechanism Elucidation: Advanced computational models can be used to map out the detailed reaction pathways for the transformations of this compound. This includes identifying transition states, calculating activation energies, and understanding the role of catalysts at a molecular level. For instance, MEDT has been used to study the chemo- and regioselectivity of cycloaddition reactions involving this compound oxide. bohrium.com
Predictive Catalyst Design: By understanding the electronic interactions between this compound and a catalyst, computational models can be used to design new catalysts with improved activity and selectivity. This in-silico approach can significantly accelerate the discovery and optimization of novel catalytic systems.
Materials Property Prediction: Computational methods can predict the electronic, optical, and mechanical properties of new materials derived from this compound before they are synthesized in the lab. This allows for the rational design of materials with specific desired characteristics for applications in electronics and photonics. DFT studies have been employed to investigate the electronic structures of benzonitrile derivatives for potential use in dye-sensitized solar cells. semanticscholar.org
Table 2: Applications of Computational Modeling for this compound
| Computational Method | Application Area | Research Focus |
| Density Functional Theory (DFT) | Reactivity and Electronic Structure | Calculation of molecular orbitals (HOMO/LUMO), thermodynamic parameters, and vibrational frequencies to support experimental findings. analis.com.myiium.edu.mynih.gov |
| Molecular Electron Density Theory (MEDT) | Reaction Mechanisms | Analysis of electron density to understand reactivity and selectivity in reactions like cycloadditions. bohrium.com |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Investigation of electronic absorption spectra to understand photoinduced electron transfer processes. semanticscholar.org |
Deeper Understanding of Environmental Degradation Mechanisms
As with many halogenated aromatic compounds, understanding the environmental fate of this compound is crucial. Research in this area is focused on identifying the pathways and mechanisms of its degradation in various environmental compartments.
Future research directions include:
Microbial Degradation Pathways: While studies have been conducted on the microbial degradation of related compounds like dichlobenil (2,6-dichlorobenzonitrile), more research is needed to specifically identify the microorganisms and enzymatic pathways responsible for the breakdown of this compound. nih.govnih.gov This includes investigating the potential for both aerobic and anaerobic degradation.
Photodegradation Studies: The role of sunlight in the degradation of this compound in aquatic environments and on soil surfaces needs to be further investigated. This includes determining the quantum yields of photodegradation and identifying the photoproducts formed.
Design of Biologically Active Derivatives with Enhanced Efficacy
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comnbinno.comalzchem.com Its derivatives are found in a variety of biologically active molecules.
Future research will continue to leverage this scaffold to design new molecules with improved therapeutic or pesticidal properties:
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound-derived compounds and evaluating their biological activity, researchers can develop detailed SAR models. These models can guide the design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
Novel Drug Scaffolds: this compound can be used as a starting material for the synthesis of more complex heterocyclic systems, which are common scaffolds in medicinal chemistry. The development of efficient synthetic routes to these complex molecules is an active area of research.
Agrochemical Innovation: In the agrochemical sector, there is a continuous need for new herbicides, fungicides, and insecticides with novel modes of action to combat resistance. This compound will continue to be an important intermediate in the discovery and development of next-generation crop protection agents. nbinno.com
Q & A
Q. What are the common synthetic routes for preparing 4-chlorobenzonitrile in laboratory settings?
A standard method involves halogenation of benzonitrile derivatives. For instance, this compound can be synthesized via catalytic cross-coupling reactions using cobalt catalysts. A representative procedure involves reacting arylzinc halides (prepared in situ from zinc powder and trifluoroacetic acid) with this compound in acetonitrile, yielding coupling products with ~90% efficiency . Alternative routes include nucleophilic substitution or fluorination of halogenated precursors in solvents like sulpholane at elevated temperatures (~240°C) .
Q. Which spectroscopic techniques are recommended for characterizing the structural properties of this compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing ring substituent effects. Chemical shifts for carbons in this compound can be calculated using substituent additivity principles, with increments for Cl (-6.3 ppm) and CN (-15.4 ppm) applied to benzene derivatives. Differential scanning calorimetry (DSC) and combustion calorimetry are used to study polymorphic behavior and enthalpies of formation, respectively .
Advanced Research Questions
Q. How do CN···Cl intermolecular interactions influence the thermodynamic stability of this compound polymorphs?
The two polymorphs of this compound exhibit distinct stability due to variations in CN···Cl interactions. DSC studies reveal that the stronger intermolecular interactions in one polymorph result in a higher enthalpy of sublimation (ΔsubH° = 89.5 kJ/mol) compared to weaker interactions in the other. Computational studies at the G3MP2B3 and MP2/cc-pVTZ levels corroborate these findings, showing that gas-phase enthalpies of formation align with experimental data .
Q. What catalyst systems demonstrate high efficiency in the hydroxylation of this compound under visible light irradiation?
Ni(II)-bpy-COF-5 catalysts enable direct hydroxylation using water as the hydroxyl source. Optimal conditions include 2.0 mol% catalyst loading, triethylamine as a base, and irradiation with 50 W blue LEDs (440 nm) in a DMF/CH₃CN solvent mixture. This setup achieves 57.4% yield of 4-hydroxybenzonitrile after 12 hours at 25°C .
Q. What methodological approaches optimize the recovery and reuse of heterogeneous catalysts in this compound-involved reactions?
The CoFe₂O₄/MCM-41/PA/Cu catalyst retains >85% activity after five cycles in tetrazole synthesis. Key factors include using water as a solvent, 100 mg catalyst loading, and thermal stability up to 100°C. Post-reaction recovery involves magnetic separation, washing with ethanol, and drying at 80°C .
Q. How does the electronic nature of substituents affect cross-coupling reaction yields with this compound as a substrate?
In Suzuki-Miyaura couplings, electron-withdrawing groups on pyridyltrifluoroborates enhance yields. For example, 2,4-dimethoxypyrimidin-5-yltrifluoroborate couples with this compound at 86% efficiency, while 6-fluoropyridin-3-yltrifluoroborate shows reduced yields (49%) due to steric and electronic effects .
Q. What computational strategies validate experimental enthalpies of formation for this compound in gas-phase studies?
High-level ab initio calculations (G3MP2B3 and MP2/cc-pVTZ) predict gas-phase enthalpies of formation within 2% of experimental values. These methods account for intramolecular halogen-cyano interactions and pseudosymmetry effects in crystalline packing .
Q. In fluorination reactions, how does solvent choice impact the conversion rates of this compound to its fluoro derivatives?
Sulpholane enhances fluorination efficiency due to its high thermal stability (210–240°C) and solvent capacity. In a representative reaction, this compound reacts with KF in sulpholane, achieving 50.4% conversion to 4-fluorobenzonitrile with 88% solvent recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
